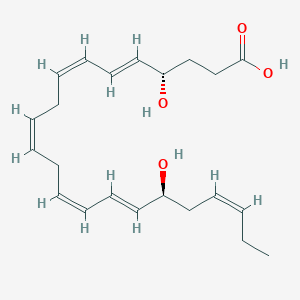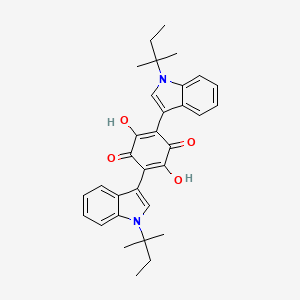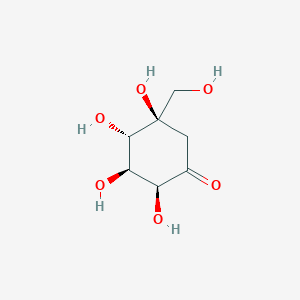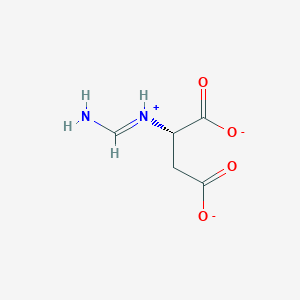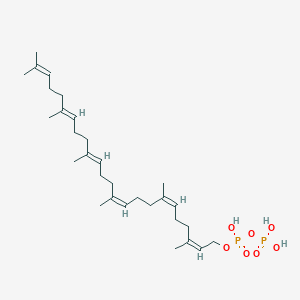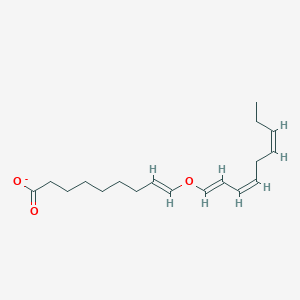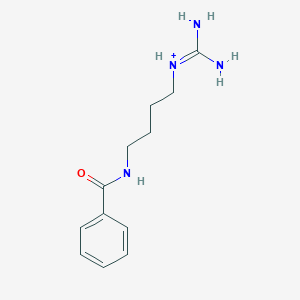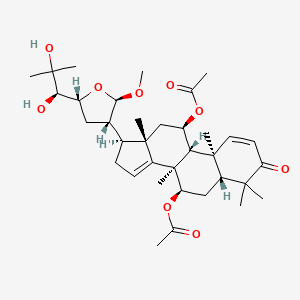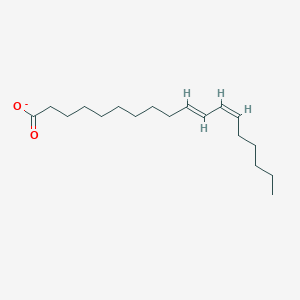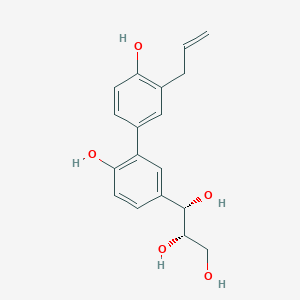
threo-Honokitriol
説明
“threo-Honokitriol” is a chemical compound with the molecular formula C18H20O5 and a molecular weight of 316.35 . It is derived from the barks of Magnolia officinalis .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. A study has shown that L-threonine transaldolase can catalyze the trans-aldehyde reaction of L-threonine and aldehyde to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C18H20O5 . More detailed structural analysis would require advanced techniques such as 1D and 2D NMR experiments.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and would require a detailed study. As a general rule, diastereomers like “this compound” have different physical properties and often different chemical reactivity .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 611.6±55.0 °C and a predicted density of 1.323±0.06 g/cm3 . It also has a predicted pKa of 9.54±0.50 .
Relevant Papers
Several papers have been published on “this compound”. One paper discusses the phenolic constituents from the stem bark of Magnolia officinalis, which includes "this compound" . Another paper discusses the honokiol derivatives from the stem bark of Magnolia officinalis and their anticholinesterase activities . These papers provide valuable insights into the properties and potential applications of “this compound”.
科学的研究の応用
Phenolic Constituents and Anti-Inflammatory Activities
- Phenolic Compounds from Magnolia officinalis : A study by (Shen et al., 2009) identified threo-honokitriol as one of the compounds isolated from the stem bark of Magnolia officinalis. This research explored the anti-inflammatory and antioxidative activities of these compounds, noting the potential of Magnolia officinalis constituents in these areas.
Neuroprotective Effects
- Neuroprotective Activity in Cerebellar Granule Cell Damage : A study by (Lin et al., 2006) investigated the neuroprotective effects of honokiol and magnolol (related to this compound) against neuron toxicity in various models. The findings suggested potential therapeutic applications in neurodegenerative diseases.
Anticancer Properties
- Honokiol Derivatives and Anticholinesterase Activities : A 2019 study by (Zhang et al.) explored honokiol derivatives, including this compound, for their anticholinesterase activities. This research indicates the potential of these compounds in cancer therapeutics.
- Multifaceted Anticancer Activities of Honokiol : The study by (Banik et al., 2019) highlights honokiol's role in modulating various oncogenic targets and pathways. It suggests a potential for honokiol-related compounds, like this compound, in cancer therapy.
Anti-Inflammatory and Antioxidant Effects
- Honokiol in Inflammatory Pain Models : (Khalid et al., 2018) investigated honokiol's anti-inflammatory and antioxidant effects, indicating its potential therapeutic use in inflammation-related disorders.
Dermatological Applications
- Honokiol for Dermatologic Disorders : Research by (Shen et al., 2010) on honokiol and related compounds like this compound suggests potential applications in treating dermatologic disorders due to their antioxidative and anti-inflammatory properties.
特性
IUPAC Name |
(1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOLPWSGNGKSH-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@@H]([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



